![molecular formula C19H16Cl2N2O2S3 B295229 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295229.png)
3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the family of benzothieno pyrimidinones. It has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and its inhibition leads to the inhibition of cancer cell growth. The compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It also has antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, the compound has limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
For the research on 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one include exploring its potential as a therapeutic agent in other types of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. The development of more potent and selective analogs of the compound is also an area of future research.
Métodos De Síntesis
The synthesis of 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multistep process. The starting material is 2,5-dichlorothiophene-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-mercaptoethylamine to give the thiol derivative. The thiol derivative is then reacted with 2-oxoethyl-2-(2,5-dichlorothiophen-3-yl) acetate to give the intermediate compound. Finally, the intermediate is reacted with allylamine to give the desired product.
Aplicaciones Científicas De Investigación
3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the growth of cancer cells, especially in breast cancer, lung cancer, and leukemia. The compound has also been studied for its anti-inflammatory and antioxidant properties.
Propiedades
Fórmula molecular |
C19H16Cl2N2O2S3 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16Cl2N2O2S3/c1-2-7-23-18(25)15-10-5-3-4-6-13(10)27-17(15)22-19(23)26-9-12(24)11-8-14(20)28-16(11)21/h2,8H,1,3-7,9H2 |
Clave InChI |
YBMCIRKJPALZPP-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=C(SC(=C3)Cl)Cl)SC4=C2CCCC4 |
SMILES canónico |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=C(SC(=C3)Cl)Cl)SC4=C2CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



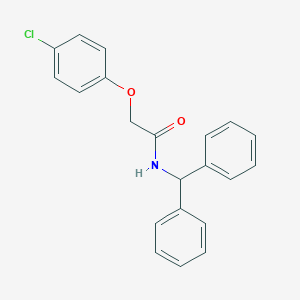
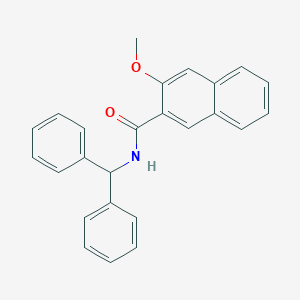
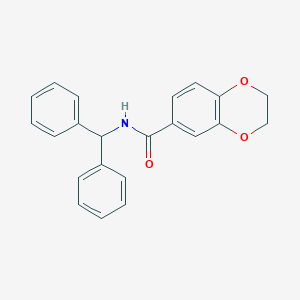
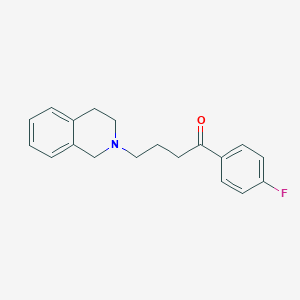
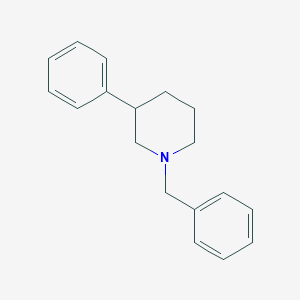
![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)

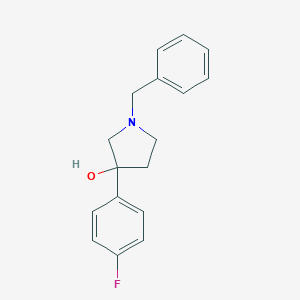

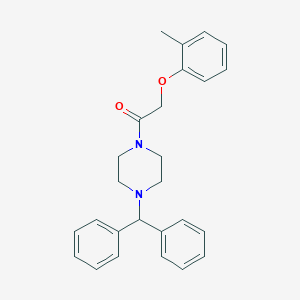
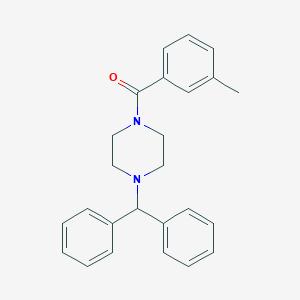
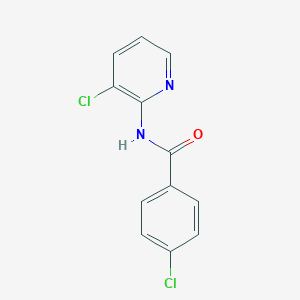
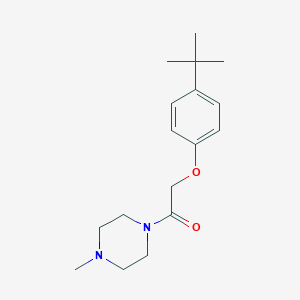
![1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B295174.png)